molecular formula C6H15AuN3O9P B082069 Triethylphosphine gold nitrate CAS No. 14243-51-7

Triethylphosphine gold nitrate

Cat. No.: B082069
CAS No.: 14243-51-7
M. Wt: 501.14 g/mol
InChI Key: NKEUOTNJUPKAQT-UHFFFAOYSA-N
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Description

Triethylphosphine gold nitrate is a coordination compound consisting of a gold(I) center coordinated to a triethylphosphine ligand and a nitrate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylphosphine gold nitrate can be synthesized through the reaction of gold(I) chloride with triethylphosphine in the presence of a nitrate source. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The general reaction is as follows:

AuCl+PEt3+AgNO3Au(PEt3)NO3+AgCl\text{AuCl} + \text{PEt}_3 + \text{AgNO}_3 \rightarrow \text{Au(PEt}_3\text{)}\text{NO}_3 + \text{AgCl} AuCl+PEt3​+AgNO3​→Au(PEt3​)NO3​+AgCl

where PEt₃ represents triethylphosphine.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).

    Reduction: The compound can be reduced back to gold(I) from gold(III) using reducing agents such as sodium borohydride.

    Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various phosphines or thiolates in organic solvents.

Major Products Formed:

    Oxidation: Gold(III) complexes.

    Reduction: Gold(I) complexes.

    Substitution: Gold complexes with different ligands.

Scientific Research Applications

Triethylphosphine gold nitrate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer by inhibiting thioredoxin reductase, an enzyme involved in cellular redox balance.

    Industry: Utilized in the development of advanced materials and nanotechnology, particularly in the synthesis of gold nanoparticles.

Mechanism of Action

The mechanism of action of triethylphosphine gold nitrate involves its interaction with cellular components. In biological systems, the compound can inhibit thioredoxin reductase, leading to an increase in reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in its potential anticancer applications, where the inhibition of thioredoxin reductase disrupts the redox balance in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

    Auranofin: A gold(I) complex with a similar structure, used in the treatment of rheumatoid arthritis and investigated for its anticancer properties.

    Chloro(triethylphosphine)gold(I): Another gold(I) complex with triethylphosphine, showing similar biological and pharmacological properties.

Uniqueness: Triethylphosphine gold nitrate is unique due to its nitrate anion, which can influence its solubility and reactivity compared to other gold(I) complexes. Its specific ligand environment and coordination geometry also contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

gold(3+);triethylphosphane;trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.Au.3NO3/c1-4-7(5-2)6-3;;3*2-1(3)4/h4-6H2,1-3H3;;;;/q;+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEUOTNJUPKAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AuN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162035
Record name Triethylphosphine gold nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14243-51-7
Record name Triethylphosphine gold nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylphosphine gold nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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